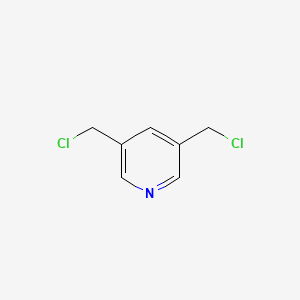

3,5-Bis(chloromethyl)pyridine

Overview

Description

3,5-Bis(chloromethyl)pyridine is a nitrogenous compound that is an anionic ligand and has the potential to bind to a variety of transition metals . It is an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine, which is an impurity of the antihistaminic drug Rupatadine .

Synthesis Analysis

3,5-Bis(chloromethyl)pyridine can be prepared by reacting pyridine with methyl chloride under appropriate conditions . The reaction is typically carried out under an inert atmosphere and requires the presence of a catalyst .Molecular Structure Analysis

The molecular formula of 3,5-Bis(chloromethyl)pyridine is C7H7Cl2N. It has an average mass of 176.043 Da and a monoisotopic mass of 174.995560 Da .Chemical Reactions Analysis

3,5-Bis(chloromethyl)pyridine is a nitrogenous compound that binds to metal ions through the electron pair on the nitrogen atom . It is also used in the synthesis of coordination polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(chloromethyl)pyridine include a density of 1.3±0.1 g/cm3, a boiling point of 291.9±30.0 °C at 760 mmHg, and a molar refractivity of 43.9±0.3 cm3 .Scientific Research Applications

Transition Metal Ligand Binding

3,5-Bis(chloromethyl)pyridine: is known for its ability to act as an anionic ligand, binding to a variety of transition metals . This binding is facilitated through the electron pair on the nitrogen atom, allowing for complex formation with metal ions. This property is particularly useful in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and more.

Pharmaceutical Intermediates

The compound’s structural motif is valuable in pharmaceutical research, where it can serve as an intermediate in the synthesis of various drugs . Its reactivity with other organic molecules can lead to the development of novel therapeutic agents, especially in the realm of heterocyclic chemistry where pyridine rings are a common component.

Agrochemical Development

In the agrochemical industry, derivatives of pyridine, such as 3,5-Bis(chloromethyl)pyridine , play a crucial role. They are used in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Fluorescent Chemosensors

This compound is also instrumental in the creation of fluorescent chemosensors. These sensors can detect the presence of specific ions or molecules, such as mercury, which is crucial for environmental monitoring and safety .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3,5-Bis(chloromethyl)pyridine is a variety of transition metals . This compound is a nitrogenous compound that acts as an anionic ligand . It has the potential to bind to these transition metals through the electron pair on the nitrogen atom .

Mode of Action

3,5-Bis(chloromethyl)pyridine interacts with its targets (transition metals) by binding to them. The binding occurs through the electron pair on the nitrogen atom of the compound . This binding can change the conformational properties of the compound, especially when it interacts with other small molecules .

properties

IUPAC Name |

3,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACBKSGGBYXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542884 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(chloromethyl)pyridine | |

CAS RN |

41711-38-0 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

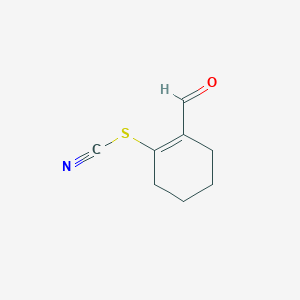

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)